1-[2-(4-Benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea Sulfate Salt (Palosuran)
Compound Description: Palosuran (ACT-058362) is a potent and specific antagonist of the human urotensin-II receptor (UT receptor). It demonstrates high affinity in the low nanomolar range and exhibits a competitive mode of antagonism, albeit only after prolonged incubation times. [] Palosuran effectively inhibits urotensin-II-induced calcium mobilization and mitogen-activated protein kinase phosphorylation. [] Notably, it exhibits significantly lower inhibitory potency on the rat UT receptor compared to the human UT receptor. [] In vivo studies demonstrate that intravenous administration of Palosuran effectively prevents the no-reflow phenomenon following renal artery clamping in rats, without affecting blood pressure. [] It also prevents subsequent acute renal failure development and histological consequences of ischemia. [] This in vivo efficacy of Palosuran highlights the role of endogenous urotensin-II in renal ischemia, suggesting its potential as a selective renal vasodilator for various renal diseases. []
Compound Description: This compound is identified as a potential peripheral cannabinoid-1 receptor (CB1R) inverse agonist. [] CB1R plays a significant role in regulating feeding and appetite, with implications for the treatment of obesity. []
Compound Description: AM251 is a CB1 receptor antagonist/inverse agonist. In electrophysiological studies in the cerebellum, AM251 was observed to increase the frequency of miniature inhibitory postsynaptic currents (mIPSCs) beyond control levels. [] This effect was reversed by PSNCBAM-1, a CB1 receptor allosteric antagonist. [] Pretreatment with PSNCBAM-1 also attenuated the effects of AM251, demonstrating its ability to modulate CB1 receptor ligand functional efficacy. []
Compound Description: SR141716A, also known as rimonabant, acts as a CB1 receptor antagonist/inverse agonist. While it demonstrated clinical efficacy in weight reduction, it was withdrawn from the market in 2008 due to severe psychiatric side effects. [, ] These effects are attributed to its antagonism of central nervous system CB1 receptors. []
Compound Description: ORG27569 is an extensively studied allosteric modulator of the CB1 receptor. [, , ] It exhibits a complex pharmacological profile, increasing the binding affinity of orthosteric agonists like CP55,940 while acting as a noncompetitive antagonist in functional assays. [] ORG27569 has been shown to decrease basal signaling, acting as an inverse agonist for the G protein-mediated signaling pathway. [] Studies suggest that its binding to the CB1 receptor induces a conformational change that enhances agonist affinity for the orthosteric binding site but ultimately hinders receptor activation. [, ]
Compound Description: PSNCBAM-1 is a well-characterized allosteric antagonist of the CB1 receptor known to be associated with hypophagic effects in vivo. [] It demonstrates noncompetitive antagonism in [35S]GTPγS binding studies, exhibiting higher potency against the CB receptor agonist CP55940 than for WIN55. [] Electrophysiological studies show that PSNCBAM-1 pretreatment reveals agonist-dependent functional antagonism, effectively abolishing CP55940-induced reductions in mIPSC frequency but having no clear effect on WIN55 actions. [] It also reverses the increase in mIPSC frequency caused by AM251, a CB1 antagonist/inverse agonist, beyond control levels and attenuates AM251 effects. [] These findings suggest PSNCBAM-1's potential as a viable therapeutic alternative to orthosteric CB1 antagonists/inverse agonists in treating CNS diseases. []
Compound Description: CID2876053 is a known compound with affinity for the PMM2 enzyme, which is crucial for converting mannose-6-phosphate into mannose-1-phosphate. [] Deficiencies in PMM2 function lead to the autosomal recessive disorder phosphomannomutase 2-congenital disorder of glycosylation (PMM2-CDG). []
Compound Description: CHEMBL1491007 is identified as a potential lead compound for treating PMM2-CDG. [] Computational studies, including molecular docking, molecular dynamics simulation, and MMPBSA analysis, show that it exhibits strong binding affinity with specific PMM2 mutants (I132N and I132T). []
Compound Description: Similar to CHEMBL1491007, CHEMBL3653029 is another potential lead compound identified for treating PMM2-CDG. [] It demonstrates strong binding affinity for the F183S mutant of the PMM2 enzyme, as revealed by computational studies. []
Compound Description: S07662 is a novel human CAR inverse agonist. It effectively suppresses human CAR activity, recruits the corepressor NCoR in cell-based assays, and attenuates the phenytoin- and CITCO-induced expression of CYP2B6 mRNA in human primary hepatocytes. [] S07662 holds promise as a valuable chemical tool for investigating human CAR biological functions and a starting point for developing new drugs for various conditions related to the receptor. []
Compound Description: This compound acts as a competitive inhibitor of ERAP1 aminopeptidase activity. [] ERAP1 is an endoplasmic reticulum-resident zinc aminopeptidase that plays a critical role in the immune system by trimming peptides for loading onto major histocompatibility complex (MHC-I) proteins. []
Compound Description: Compound 2, like Compound 1, functions as a competitive inhibitor of ERAP1 aminopeptidase activity. [] It also demonstrates the ability to inhibit antigen presentation in cellular assays. []
Compound Description: This series of Biginelli dihydropyrimidines was synthesized and screened for potential antimicrobial, antifungal, and antimalarial activities. []
Compound Description: 7b exhibited higher cytotoxicity in the MCF-7 breast cancer cell line (IC50 of 25.8 µM) compared to the MDA-MB-231 cell line. [] Further investigation revealed that 7b induced apoptosis in MCF-7 cells through caspase-3/7 activation. [] This finding suggests that 7b holds potential as a candidate for inducing apoptosis in different genotypic breast cancer cell lines. []
Compound Description: Similar to 7b, 5d displayed higher cytotoxicity in the MCF-7 breast cancer cell line (IC50 of 48.3 µM) compared to the MDA-MB-231 cell line. [] 5d also induced apoptosis in MCF-7 cells through caspase-3/7 activation. [] This suggests that 5d, like 7b, might be a potential candidate for inducing apoptosis in different breast cancer cell line genotypes. []
Compound Description: [18F]NIDA-42033 is a radiolabeled compound synthesized for studying CB1 cannabinoid receptors in the animal brain by positron emission tomography. []
4-(benzo[b]furan-2 or 3-yl)- and 4-(benzo[b]-thiophen-3-yl)piperidines
Compound Description: This series of compounds, including specific examples like compound 9, 17a-d, 10a,b, and 18a, were synthesized and investigated for their 5-HT2 antagonist activity. [] Several members of this series displayed potent 5-HT2 antagonist activity in vitro. []
Compound Description: RB 101 is a complete inhibitor of the enkephalin-catabolizing enzymes. Systemic administration of RB 101 induces naloxone-reversible antinociceptive responses in rat tail-flick and mouse hot-plate tests. []
Relevance: While RB 101 is not directly structurally related to 1-(4-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea, the research highlights the interplay between endogenous enkephalins and CCK receptors in pain perception. [] Given that the target compound contains a piperidine ring, a structure commonly found in opioid-related compounds, further investigation into its potential effects on opioid-related pathways might be warranted.
Compound Description: These compounds were synthesized and screened for their in vitro antibacterial and antifungal activity. [] Compounds 5b, 5f, 5g, 5h, and 5j demonstrated promising antibacterial and antifungal activity. []
3-piperidinyl-1,3,4-oxadiazole Derivatives
Compound Description: This series of compounds, specifically those represented by the general structure 7a-q, was designed and synthesized to evaluate new drug candidates for Alzheimer's disease. [] The compounds were screened for acetylcholinesterase (AChE) enzyme inhibition activity and assessed for their hemolytic activity to evaluate their suitability as new drug candidates. []
N-ethyl, N-benzyl and N-benzoyl-3-indolyl Heterocycles
Compound Description: This series of compounds includes various pyrimidine, cyclohexanone, indazole, pyrazole, and isoxazole derivatives synthesized from 1-(N-substituted-1H-indol-3-yl)-3-arylprop-2-ene-1-ones. [] These compounds were tested for their antimicrobial and anti-cancer activities. [] Compound 11b demonstrated significant activity against Candida albicans. [] Several pyrimidine derivatives (5a, b-7a, b, 8a, b-10a, b, and 11a, b-13a, b) exhibited promising in vitro antiproliferative activity against HEPG2, MCF7, and HCT-116 cancer cell lines. [] Notably, compound 11a demonstrated high activity with an IC50 of 0.7 μmol L-1. []
Compound Description: RTI1092769 is a recently developed pyrazole-based weak inverse agonist/antagonist of CB1 with limited brain exposure. [] It demonstrates promising therapeutic potential for metabolic syndrome (MetS) and related complications. [] In obese mice on a high-fat diet, RTI1092769 effectively inhibited weight gain and improved glucose utilization. [] It also significantly reduced hepatic triglyceride content and steatosis, leading to improvements in biomarkers associated with nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.